molecular formula C14H25NO4 B1473681 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 874365-22-7

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1473681
CAS No.: 874365-22-7
M. Wt: 271.35 g/mol
InChI Key: ICWJRCPQEWCZMG-UHFFFAOYSA-N
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Description

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate protective group and a 1-carboxypropyl side chain at the 4-position of the piperidine ring. While direct data for this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented in pharmaceutical and synthetic chemistry contexts. Such compounds are typically intermediates in drug synthesis, leveraging the tert-butyl ester group for stability during reactions and the carboxylic acid moiety for further functionalization .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-11(12(16)17)10-6-8-15(9-7-10)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJRCPQEWCZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 3-(4-piperidinyl)propanol

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane
  • Conditions:
    • A solution of di-tert-butyl dicarbonate (6 g) in 20 mL dioxane is added to 3.2 g of 3-(4-piperidinyl)propanol in 50 mL dioxane containing 25 mL of 2N NaOH aqueous solution at 0 °C.
    • The reaction is stirred at room temperature for 16 hours.
  • Workup:
    • Evaporation of solvent, extraction with ether, washing with 10% potassium hydrogensulfate solution, drying over MgSO4, evaporation.
    • Purification by silica gel chromatography (ethyl acetate/cyclohexane gradient).
  • Yield: Approximately 3 g of product as an oil.
  • Characterization: NMR (CDCl3, 200 MHz) signals consistent with expected structure.

Boc Protection in Dichloromethane

  • Reagents: Di-tert-butyl dicarbonate, 3-piperidin-4-yl-propan-1-ol, anhydrous dichloromethane
  • Conditions:
    • Di-tert-butyl dicarbonate (3.66 g, 16.8 mmol) added to a stirred solution of 3-piperidin-4-yl-propan-1-ol (1.60 g, 11.2 mmol) in 20 mL dichloromethane under nitrogen at ambient temperature.
    • Stirring for 2 hours.
  • Purification: Direct silica gel chromatography with MeOH/DCM (0-3%) gradient.
  • Yield: 88% yield as a clear oil (2.40 g).
  • Remarks: Efficient Boc protection under mild conditions.

Boc Protection in Ethanol

  • Reagents: Di-tert-butyl dicarbonate, 3-(4-piperidyl)-1-propanol
  • Conditions:
    • 35.8 g of 3-(4-piperidyl)-1-propanol in 500 mL ethanol with 54.6 g di-tert-butyl dicarbonate added dropwise at room temperature.
    • Stirring for 1 hour.
  • Workup: Solvent distilled off under reduced pressure, residue purified by column chromatography (ethyl acetate-hexane 1:1).
  • Yield: 82% as a light-yellow oil (50.2 g).
  • NMR Data: Signals consistent with Boc-protected product.

Hydrolysis and Further Functionalization

  • Hydrolysis of Boc-protected intermediates with 2M HCl in 1,4-dioxane at room temperature yields the corresponding amine or alcohol derivatives, which can be further converted to the carboxypropyl substituted product.

Reduction Using Diisobutylaluminium Hydride (DIBAL-H)

  • Reagents: tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate, DIBAL-H
  • Conditions:
    • Reaction in dichloromethane under nitrogen atmosphere, cooled to -78 °C, DIBAL-H added dropwise.
    • Stirring at 0 °C for 2 hours.
  • Workup: Quenched with saturated potassium sodium tartrate, extraction, drying, and evaporation.
  • Yield: 4.5 g crude oil used for next step without purification.

Representative Data Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Yield (%) Product Form Notes
1 3-(4-piperidinyl)propanol Boc2O, NaOH, 1,4-dioxane, 0°C to RT, 16h ~60 (3 g from 3.2 g) Oil Silica gel chromatography purification
2 3-piperidin-4-yl-propan-1-ol Boc2O, DCM, RT, 2h 88 Clear oil Nitrogen atmosphere, direct chromatography
3 3-(4-piperidyl)-1-propanol Boc2O, ethanol, RT, 1h 82 Light-yellow oil Column chromatography purification
4 Boc-protected intermediate 2M HCl, 1,4-dioxane, RT, 2h Not specified Crude amine/alcohol Hydrolysis step
5 tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate DIBAL-H, DCM, -78 to 0 °C, 2h Not specified Crude oil Reduction step, inert atmosphere

Analytical and Characterization Notes

  • NMR spectroscopy (proton NMR at 200 MHz) is used to confirm the structure of intermediates and final products, showing characteristic multiplets and triplets corresponding to piperidine and propyl chain protons.
  • Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate/cyclohexane or methanol/dichloromethane.
  • Reaction yields range from moderate to high (60-88%), depending on the method and conditions.
  • The Boc protecting group is stable under the reaction conditions and facilitates selective functionalization.

Summary and Recommendations

The preparation of this compound is efficiently carried out via Boc protection of 3-(4-piperidinyl)propanol derivatives followed by functional group transformations such as hydrolysis and reduction. The choice of solvent (dichloromethane, ethanol, or dioxane), reaction temperature, and purification method significantly influence the yield and purity. The use of di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or triethylamine is a reliable method for Boc protection. Subsequent transformations are performed under inert atmospheres and low temperatures to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The tert-butyl carbamate-protected piperidine scaffold is common in the evidence, with substituents at the 4-position dictating reactivity and applications. Key analogs include:

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) CAS No.
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Morpholine sulfonyl Sulfonamide, morpholine Not provided Not provided
4-(2-Oxo-pyrrolidin-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Pyrrolidin-2-one methyl Ketone, methyl linker Not provided Not provided
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-Methoxycarbonyl phenyl Ester, aromatic ring 333.38 (C18H23NO4) 406235-16-3
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester 4-Bromopyrazole Bromopyrazole, heterocycle 356.23 (C13H19BrN3O2) 877399-50-3
4-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Amino-acetyl-isopropyl Amide, amino 313.39 (C15H27N3O4) 1353966-49-0

Key Insight : The carboxypropyl group in the target compound introduces a carboxylic acid-terminated alkyl chain, enabling nucleophilic reactions (e.g., amidation) absent in sulfonyl or brominated analogs. This contrasts with the methoxycarbonyl group in , which is hydrolytically labile under acidic conditions.

Physicochemical Properties

Data from for 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester highlight trends in stability and solubility:

  • Melting Point : 77–81 °C
  • Boiling Point : 411.5±35.0 °C (predicted)
  • Density : 1.43 g/cm³
  • Solubility: Soluble in methanol, stable at room temperature under inert conditions .

In contrast, analogs like the methoxycarbonyl derivative () may exhibit lower thermal stability due to ester group sensitivity. The carboxypropyl group in the target compound likely enhances hydrophilicity compared to brominated or aromatic substituents.

Biological Activity

4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative with potential applications in medicinal chemistry. This compound has garnered attention due to its structural characteristics, which may influence its biological activity, particularly in enzyme interactions and therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxypropyl group and a tert-butyl ester group. The presence of these functional groups is significant for its interaction with biological targets.

Property Value
Molecular Formula C13H23N2O2
Molecular Weight 239.33 g/mol
CAS Number 845305-83-1

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The piperidine moiety can engage in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme kinetics and receptor binding affinities.

Enzyme Interactions

Research indicates that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions such as Alzheimer's disease . The introduction of the carboxypropyl group may enhance binding affinity due to increased molecular flexibility.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism appears to involve apoptosis induction through modulation of cell cycle regulators.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress by acting as antioxidants and inhibiting pro-apoptotic pathways . The ability to cross the blood-brain barrier due to their lipophilic nature further enhances their therapeutic potential in treating neurodegenerative diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of a related piperidine compound on FaDu hypopharyngeal tumor cells.
    • Results indicated that treatment led to significant apoptosis compared to control groups, suggesting potential for development as an anticancer agent .
  • Neuroprotective Activity :
    • Another study assessed the protective effects against oxidative stress in neuronal cell cultures.
    • Results showed that treatment with the compound resulted in decreased markers of oxidative damage and improved cell viability .

Comparative Analysis

When compared to other piperidine derivatives, this compound exhibits unique properties due to its specific substitution pattern:

Compound Biological Activity Unique Features
4-(2-Carboxyethyl)-piperidine-1-carboxylic acidModerate anticancer activityShorter alkyl chain
4-(2-Carboxypropyl)-piperidine-1-carboxylic acidStronger enzyme inhibitionLonger alkyl chain enhances binding
4-(1-Carboxypropyl)-piperidine-1-carboxylic acidSignificant neuroprotective effectsOptimal balance between lipophilicity and hydrophilicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(1-Carboxypropyl)-piperidine-1-carboxylic acid tert-butyl ester

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